1,4-Diazepane-1,4-dicarbaldehyde
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Overview
Description
1,4-Diazepane-1,4-dicarbaldehyde is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and two aldehyde groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepane-1,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes. This method allows for the direct stereoselective synthesis of 1,4-diazepane derivatives under solvent- and catalyst-free conditions .
Another method involves the use of N-propargylamines, which undergo cyclization to form 1,4-diazepane cores. This approach is favored for its high atom economy and shorter synthetic routes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 1,4-Diazepane-1,4-dicarboxylic acid
Reduction: 1,4-Diazepane-1,4-dimethanol
Substitution: Various N-substituted 1,4-diazepane derivatives
Scientific Research Applications
1,4-Diazepane-1,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design, particularly for developing inhibitors of enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-diazepane-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
1,4-Diazepane-1,4-dicarbaldehyde can be compared with other similar compounds, such as:
1,4-Diazepane: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Oxazepane: Contains an oxygen atom instead of one of the nitrogen atoms, leading to different chemical and biological properties.
1,5-Diazocane: Has a larger ring size, which affects its conformational flexibility and reactivity.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-diazepane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O2/c10-6-8-2-1-3-9(7-11)5-4-8/h6-7H,1-5H2 |
InChI Key |
SWKUPWCYBNWBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C=O)C=O |
Origin of Product |
United States |
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